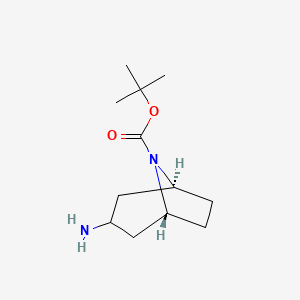

N-Boc-endo-3-aminotropane

説明

Historical Context of Tropane (B1204802) Alkaloid Research

The study of tropane alkaloids has a rich history intertwined with the development of organic chemistry and pharmacology. The isolation and structural elucidation of these compounds began in the 19th century, with atropine (B194438) being one of the first to be identified. bohrium.comnih.gov The structural relationship between atropine and hyoscyamine (B1674123) was later established, revealing that both hydrolyze to tropic acid and tropine (B42219). nih.gov The complete chemical synthesis of tropinone, a key intermediate in the biosynthesis of many tropane alkaloids, was a landmark achievement in 1901. rsc.org Over the decades, research has unveiled a wide array of tropane derivatives, both natural and synthetic, with significant biological activities. tandfonline.comresearchgate.net

Relevance of the 8-Azabicyclo[3.2.1]octane Scaffold in Biologically Active Compounds

The 8-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry due to its rigid, three-dimensional structure that allows for precise orientation of functional groups. chembk.comrsc.org This structural feature is crucial for binding to various biological targets, leading to a broad spectrum of pharmacological activities. acs.org Tropane-based compounds have been developed as modulators of muscarinic acetylcholine (B1216132) receptors, monoamine transporters, and other important physiological targets. acs.orgontosight.ai Consequently, derivatives of the 8-azabicyclo[3.2.1]octane scaffold have found applications as antispasmodics, mydriatics, antiviral agents, and treatments for neurological and gastrointestinal disorders. tandfonline.comresearchgate.netontosight.ai The versatility of this scaffold continues to make it an attractive starting point for the design and synthesis of new therapeutic agents. tandfonline.comnih.gov

Stereochemical Considerations in Tropane Derivatives: Endo vs. Exo Isomers

The stereochemistry of substituents on the tropane ring system is a critical determinant of biological activity. The bicyclic nature of the 8-azabicyclo[3.2.1]octane core gives rise to the possibility of endo and exo isomers for substituents at the C-3 position. In the endo configuration, the substituent is oriented towards the nitrogen bridge, while in the exo configuration, it points away. beilstein-journals.org

This stereochemical difference can have a profound impact on how the molecule interacts with its biological target. For instance, the endo isomer of tropine is essential for the anticholinergic activity of alkaloids like hyoscyamine, whereas the exo isomer, pseudotropine, is largely inactive in this regard. The specific orientation of functional groups, dictated by the endo or exo configuration, influences the binding affinity and efficacy of the compound at its receptor. au.dk Therefore, the stereoselective synthesis of specific isomers is a key focus in the development of tropane-based pharmaceuticals. rsc.org

The Chemical Profile of N-Boc-endo-3-aminotropane

This compound is a synthetic derivative of the tropane scaffold that serves as a valuable building block in the synthesis of more complex molecules. biosynth.com The "N-Boc" designation indicates that the nitrogen atom of the tropane ring is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to temporarily mask the reactivity of an amine. cymitquimica.com The "endo-3-amino" part of the name specifies that an amino group is attached to the C-3 position of the tropane ring in the endo orientation.

Chemical Structure and Properties

The chemical structure of this compound is defined by the 8-azabicyclo[3.2.1]octane core with a Boc protecting group on the nitrogen atom and an amino group at the C-3 position in the endo configuration.

| Property | Value |

|---|---|

| CAS Number | 207405-68-3 |

| Molecular Formula | C12H22N2O2 chembk.combiosynth.comusbio.netprotheragen.aicapotchem.comsigmaaldrich.comcapotchem.cn |

| Molecular Weight | 226.32 g/mol chembk.combiosynth.comusbio.netprotheragen.aicapotchem.comsigmaaldrich.comcapotchem.cn |

| IUPAC Name | tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate sigmaaldrich.comsigmaaldrich.com |

| Physical Form | Solid cymitquimica.comsigmaaldrich.com |

| Boiling Point | 313.2°C at 760 mmHg echemi.com |

| Density | 1.1 g/cm³ echemi.com |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. One reported method starts with the hydrolysis of 2,5-dimethoxytetrahydrofuran (B146720), followed by a Mannich reaction to form N-benzyl-8-azabicyclo[3.2.1]octan-3-one. portico.org This intermediate is then treated with hydrogen over a palladium catalyst and di-tert-butyl dicarbonate (B1257347) (Boc2O) to yield N-Boc-8-azabicyclo[3.2.1]octan-3-one. portico.org The final step is a reductive amination of this ketone to produce the desired this compound. portico.org

Role as a Synthetic Intermediate

This compound is primarily utilized as a versatile intermediate in the synthesis of a variety of biologically active compounds. biosynth.com Its bifunctional nature, with a protected nitrogen in the tropane ring and a reactive primary amino group, allows for selective chemical modifications. It has been employed as a key reagent in the preparation of tropane-derived CCR5 receptor antagonists and in the development of ligands for other G-protein coupled receptors. usbio.netprotheragen.ailookchem.com The Boc protecting group can be readily removed under acidic conditions, enabling further functionalization of the tropane nitrogen. portico.org

Research and Applications of this compound Derivatives

The unique structural features of this compound make it a valuable starting material for the development of novel compounds with potential therapeutic applications. The ability to selectively modify the amino group and the tropane nitrogen allows for the creation of diverse chemical libraries for drug discovery.

In the Development of CCR5 Receptor Antagonists

One of the notable applications of this compound is in the synthesis of antagonists for the C-C chemokine receptor type 5 (CCR5). usbio.netprotheragen.ai CCR5 is a G-protein coupled receptor that plays a crucial role in the entry of the human immunodeficiency virus (HIV) into host cells. By serving as a scaffold, this compound enables the construction of molecules that can block the CCR5 receptor, thereby inhibiting viral entry.

In the Synthesis of Novel Tropane-Based Scaffolds

The chemical versatility of this compound extends to its use in creating novel and complex tropane-based scaffolds. biosynth.com The primary amino group can undergo a variety of reactions, including nucleophilic substitution, addition, and condensation with various electrophiles. biosynth.com For example, it can be reacted with alkyl halides to form secondary or tertiary amines, with acid chlorides or anhydrides to form amides, or with sulfonyl chlorides to yield sulfonamides. biosynth.com These transformations allow for the introduction of diverse functional groups, leading to the generation of new chemical entities with potentially unique pharmacological profiles.

In Medicinal Chemistry Research

In the broader context of medicinal chemistry, this compound and its derivatives are instrumental in structure-activity relationship (SAR) studies. nih.gov By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for a desired pharmacological effect. This iterative process of design, synthesis, and testing is fundamental to the discovery and optimization of new drug candidates. The rigid tropane framework of this compound provides a well-defined platform for these investigations. chembk.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJKEPNCNBWESN-PBINXNQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207405-68-3, 744183-20-8 | |

| Record name | tert-butyl (1R,3R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl (1R,3S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for N Boc Endo 3 Aminotropane

Advanced Synthetic Routes for N-Boc-endo-3-aminotropane and Related Tropanes

The synthesis of tropane (B1204802) scaffolds, including this compound, has been a subject of extensive research, leading to the development of sophisticated and efficient methodologies. rsc.orgau.dk These routes are crucial for accessing optically active tropane analogs for various research applications. youtube.com

One-Pot Stereoselective Synthesis Approaches

One-pot reactions, which allow for the synthesis of complex molecules in a single reaction vessel, represent an efficient and atom-economical approach. nih.gov In the context of tropane synthesis, these methods are highly valued for their ability to control stereochemistry while minimizing purification steps. researchgate.net

A significant advancement in the synthesis of endo-tropanamine derivatives is the use of palladium-catalyzed reductive amination. researchgate.netresearchgate.net This method has been successfully employed for the one-pot, stereoselective synthesis of endo-tropanamine. researchgate.netgoogleapis.com The process typically involves the reaction of a ketone with an amine in the presence of a palladium catalyst and a reducing agent. wikipedia.org

This procedure has been shown to be highly stereoselective, favoring the formation of the endo isomer with high purity. googleapis.com For instance, the reductive amination of N-Boc-tropinone using ammonium (B1175870) formate (B1220265) and palladium on activated carbon yields this compound with an endo to exo isomer ratio greater than 99:1. googleapis.com The efficiency of this reaction is influenced by the choice of catalyst and reaction conditions. researchgate.netnih.gov Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. researchgate.netcsic.es

Table 1: Key Features of Palladium-Catalyzed Reductive Amination for Tropane Synthesis

| Feature | Description |

| Reaction Type | One-pot reductive amination |

| Catalyst | Palladium on activated carbon (Pd/C) |

| Stereoselectivity | High preference for the endo isomer |

| Advantages | High yield, high stereoselectivity, one-pot procedure |

Enantioselective Synthesis of Tropane Scaffolds

The development of enantioselective methods to produce optically active tropane alkaloids is of paramount importance due to the stereospecific nature of their biological activity. youtube.com Many strategies focus on establishing the desired stereochemistry during the formation of the bicyclic tropane core. rsc.org

A powerful strategy for the enantioselective synthesis of tropanes involves the intramolecular desymmetrization of meso-epoxides. researchgate.netresearchgate.netnih.govacs.org This approach utilizes a chiral catalyst to control the ring-opening of a symmetrical epoxide, leading to the formation of a chiral tropane derivative. nih.gov

In a notable example, a VAPOL-derived chiral phosphoric acid was used to catalyze the pseudotransannular ring-opening of meso-4,5-epoxycycloheptylamines. nih.govresearchgate.net This reaction proceeds with excellent stereoselectivity, affording highly enantioenriched tropanol derivatives. researchgate.netthieme-connect.com The success of this method hinges on the ability of the chiral catalyst to differentiate between the two enantiotopic transition states of the ring-opening reaction. thieme-connect.com

Chiral phosphoric acids have emerged as highly effective catalysts for a variety of asymmetric transformations, including the synthesis of tropane scaffolds. fao.orgnih.govresearchgate.netresearchgate.net These Brønsted acids can promote the pseudotransannular ring opening of epoxides derived from 1-aminocyclohept-4-enes in a highly enantioselective manner. fao.orgnih.govresearchgate.net This reaction directly furnishes the 8-azabicyclo[3.2.1]octane core with excellent control over the stereochemistry. nih.govresearchgate.net The synthetic utility of this methodology has been demonstrated through the enantioselective synthesis of natural products like (–)-α-tropanol and (+)-ferruginine. fao.orgnih.govresearchgate.net

Table 2: Enantioselective Tropane Synthesis via Chiral Phosphoric Acid Catalysis

| Catalyst Type | Reaction | Key Feature |

| Chiral Phosphoric Acid (e.g., VAPOL-derived) | Pseudotransannular ring opening of meso-epoxides | Desymmetrization of a meso starting material |

| Chiral Phosphoric Acid | Pseudotransannular ring opening of 1-aminocyclohept-4-ene-derived epoxides | Direct formation of the chiral 8-azabicyclo[3.2.1]octane scaffold |

The Dieckmann condensation, an intramolecular version of the Claisen condensation, is a classic and effective method for constructing the 8-azabicyclo[3.2.1]octane framework. masterorganicchemistry.comlibretexts.orgacs.org This reaction involves the base-mediated cyclization of a diester to form a β-keto ester, which can then be further elaborated. libretexts.org

In the context of tropane synthesis, the Dieckmann condensation of cis-5-substituted proline esters has been utilized to build the bicyclic core. acs.orgresearchgate.net The stereochemistry at the C-5 position can be stereospecifically induced through catalytic hydrogenation of a precursor, ensuring the desired configuration in the final tropane product. researchgate.net This combination of Dieckmann condensation and catalytic hydrogenation provides a reliable route to enantiomerically pure tropane derivatives. acs.orgresearchgate.net

Synthesis from Readily Available Starting Materials

The synthesis of this compound can be achieved through various pathways commencing with accessible starting materials. One documented method begins with the hydrolysis of 2,5-dimethoxytetrahydrofuran (B146720) using aqueous hydrochloric acid. portico.org This initial step yields succinaldehyde (B1195056), which then undergoes a Mannich reaction. This subsequent reaction involves combining the succinaldehyde with benzylamine (B48309) (BnNH₂) and 1,3-acetonedicarboxylic acid in the presence of hydrochloric acid and water to produce N-benzyl-8-azabicyclo[3.2.1]octan-3-one. portico.org

This intermediate is then subjected to treatment with hydrogen gas (H₂) over a palladium hydroxide (B78521) on carbon catalyst (Pd(OH)₂/C) and di-tert-butyl dicarbonate (B1257347) (Boc₂O) in ethyl acetate. portico.org This step results in the formation of N-Boc-8-azabicyclo[3.2.1]octan-3-one. The final conversion to this compound is accomplished through reductive amination, using ammonium formate (HCOONH₄) with a palladium on carbon (Pd/C) catalyst in a methanol (B129727) and water solvent mixture. portico.org

Another synthetic approach starts from (3-endo)-3-benzylamino-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester. The target compound, this compound, is prepared from this starting material via a palladium-carbon reduction process. chembk.com

Table 1: Synthesis of this compound from 2,5-Dimethoxytetrahydrofuran

| Step | Starting Material(s) | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 2,5-Dimethoxytetrahydrofuran | Aqueous HCl | Succinaldehyde |

| 2 | Succinaldehyde | BnNH₂, 1,3-Acetonedicarboxylic acid, HCl, H₂O | N-benzyl-8-azabicyclo[3.2.1]octan-3-one |

| 3 | N-benzyl-8-azabicyclo[3.2.1]octan-3-one | H₂, Pd(OH)₂/C, Boc₂O, EtOAc | N-Boc-8-azabicyclo[3.2.1]octan-3-one |

| 4 | N-Boc-8-azabicyclo[3.2.1]octan-3-one | HCOONH₄, Pd/C, MeOH/H₂O | This compound |

Data derived from a described synthesis pathway for the related drug Velusetrag. portico.org

Industrial Scale Synthetic Processes

For the large-scale production of this compound and related compounds, efficiency, cost-effectiveness, and stereoselectivity are paramount. biosynth.comresearchgate.net Processes suitable for industrial application often employ catalytic hydrogenations and one-pot procedures to maximize yield and purity while minimizing steps. researchgate.netgoogleapis.com

A patented process relevant to industrial-scale synthesis involves the reduction of an oxime intermediate, tert-Butyl (1R,5S,Z)-3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate. googleapis.com This reduction is carried out using a nickel catalyst and hydrogen gas in an organic solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and propylene (B89431) glycol methyl ether (PGME). googleapis.com This method is noted for its high yield, purity, and high exo selectivity in related structures, making it suitable for large-scale manufacturing. googleapis.com

Another industrially viable method highlights a one-pot stereoselective process using a palladium-catalyzed reductive amination. researchgate.net This approach is lauded for its high yield and is considered a convenient route for the industrial production of the endo-tropanamine core structure. researchgate.net Such optimized syntheses are critical for meeting the demands of pharmaceutical development and research. biosynth.comchembk.com

Role of Protecting Groups in Aminotropane Synthesis

Protecting groups are essential tools in organic synthesis, serving to temporarily mask a reactive functional group to prevent it from undergoing undesired reactions. organic-chemistry.orglibretexts.org In the synthesis of complex molecules like aminotropanes, the amino group is particularly reactive and susceptible to oxidation, alkylation, and reactions with various carbonyl compounds. libretexts.org

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in non-peptide chemistry. jk-sci.comfishersci.co.uk It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. jk-sci.com This converts the nucleophilic amine into a non-nucleophilic carbamate, effectively shielding it from electrophiles and other reagents used in subsequent synthetic steps. organic-chemistry.org

In the synthesis of this compound, the Boc group is attached to the nitrogen at the 8-position of the tropane ring system. portico.org This protection is crucial for controlling reactivity during transformations at other positions of the molecule, such as the conversion of the ketone at the 3-position to an amine. portico.org Once the desired chemical modifications are complete, the Boc group can be readily removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to regenerate the free amine. portico.orgjk-sci.com This strategy of protection and deprotection allows for the selective and efficient construction of the target molecule.

Purification and Characterization of Synthetic Intermediates

The characterization of these intermediates relies on a suite of standard analytical techniques to confirm their structure and purity. While specific data for every intermediate is not always published, the common methods employed in organic synthesis include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. For the final product, ¹H NMR data has been reported. echemi.com

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide structural information through fragmentation patterns. Electrospray ionization mass spectrometry (MS-ESI) has been used to characterize the final product. echemi.com

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups within the molecule.

Proper handling and containment procedures, such as the use of well-ventilated areas or fume hoods, are necessary when working with these chemical intermediates to ensure safety. cymitquimica.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-dimethoxytetrahydrofuran |

| Succinaldehyde |

| Benzylamine |

| 1,3-acetonedicarboxylic acid |

| N-benzyl-8-azabicyclo[3.2.1]octan-3-one |

| di-tert-butyl dicarbonate |

| N-Boc-8-azabicyclo[3.2.1]octan-3-one |

| Ammonium formate |

| (3-endo)-3-benzylamino-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester |

| tert-Butyl (1R,5S,Z)-3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate |

| Trifluoroacetic acid |

Chemical Reactivity and Derivatization of N Boc Endo 3 Aminotropane

Reactivity of the Amine Functionality in N-Boc-endo-3-aminotropane

The primary amine at the 3-position of the tropane (B1204802) ring is a potent nucleophile, enabling it to engage in a wide array of chemical reactions. This nucleophilicity is the basis for its utility in constructing more complex molecular architectures. biosynth.comcymitquimica.com

The lone pair of electrons on the nitrogen atom of the primary amine in this compound allows it to readily attack electron-deficient centers. This leads to both nucleophilic substitution and addition reactions, which are fundamental to its derivatization. biosynth.comscribd.com In nucleophilic substitution, the amino group displaces a leaving group on another molecule, forming a new carbon-nitrogen bond. google.com In nucleophilic addition, it adds to a carbon-heteroatom double bond, typically a carbonyl group. researchgate.net

This compound can react with alkyl halides in a nucleophilic substitution reaction to yield secondary or tertiary amines, depending on the stoichiometry and reaction conditions. biosynth.comcymitquimica.com This alkylation process is a common strategy for introducing various alkyl substituents onto the tropane scaffold. The reaction typically proceeds by the nucleophilic attack of the primary amine on the electrophilic carbon of the alkyl halide, displacing the halide ion.

Detailed research findings on this reaction are not extensively available in the public domain.

The reaction of this compound with nitroalkanes can lead to the formation of oximes. biosynth.comcymitquimica.com This transformation likely proceeds through a complex mechanism and is a less commonly cited reaction for this specific substrate.

Specific examples and detailed research findings for this reaction are not readily found in publicly available literature.

The primary amine of this compound readily reacts with acid anhydrides or acid chlorides to form stable amide bonds. biosynth.comcymitquimica.com This acylation reaction is one of the most frequently employed methods for derivatizing this compound. For instance, it can be coupled with various carboxylic acid chlorides to produce a diverse library of amide derivatives. portico.org A common procedure involves dissolving this compound in a suitable solvent, such as dichloromethane (B109758), and then adding the acid chloride, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. googleapis.com

Table 1: Examples of Amide Formation Reactions

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carbonyl chloride | N-(N-Boc-endo-3-tropanyl)-1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | portico.org |

Note: The table provides a representative example of this reaction type.

In a reaction analogous to acylation, this compound can be reacted with sulfonyl chlorides to produce sulfonamides. biosynth.comcymitquimica.com This is another robust method for introducing a wide range of substituents, which can be useful for modulating the physicochemical properties of the final compound. The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the displacement of a chloride ion. googleapis.com

While this reaction is chemically feasible and cited as a general reactivity pathway, specific examples with detailed conditions for this compound are not prevalent in the reviewed literature.

The primary amine of this compound can also react with thiols or alcohols to form thioethers and ethers, respectively. biosynth.comcymitquimica.com These reactions typically require specific activation methods, as alcohols and thiols are generally less reactive electrophiles than alkyl halides or acid chlorides. One common approach is the "thiol-ene" click reaction, where a thiol adds across a double bond in the presence of a radical initiator or UV light. science.gov

Specific, detailed examples of these reactions with this compound are not widely documented in the available literature.

Catalytic Transformations

Catalysis is fundamental to the functionalization of this compound and its precursors. Palladium- and copper-based catalytic systems are prominently used for functional group modifications and the formation of new carbon-heteroatom bonds.

Catalytic Hydrogenation for Functional Group Modification

Catalytic hydrogenation, particularly in the context of reductive amination, is a key method for the synthesis of this compound from its corresponding ketone precursor, N-Boc-3-tropinone. This transformation is notable for its high stereoselectivity, yielding predominantly the endo isomer. The process typically involves a palladium catalyst and a suitable hydrogen source.

A common and effective method is the one-pot palladium-catalyzed reductive amination using ammonium (B1175870) formate (B1220265) as the hydrogen donor. scispace.comresearchgate.net This reaction can be carried out in an aqueous methanol (B129727) solvent system, highlighting its compatibility with protic and aqueous environments. scispace.comresearchgate.net Variations of this procedure employ catalysts such as 20% palladium hydroxide (B78521) on carbon or 10% palladium on carbon, consistently producing the desired endo-amine in high yield. echemi.com The reaction proceeds via the in-situ formation of an imine or enamine from the ketone, which is then stereoselectively reduced on the catalyst surface. The high diastereoselectivity is a hallmark of this synthetic route, with reported endo to exo isomer ratios exceeding 99:1. googleapis.com

| Catalyst | Hydrogen Source | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 20% Pd(OH)₂/C | Ammonium Formate | Ethanol | 50°C | 94% | echemi.com |

| Pd/C | Ammonium Formate | Aqueous Methanol | Not Specified | High | scispace.comresearchgate.net |

Chan-Lam Coupling Reactions for Biaryl Compound Formation

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically between boronic acids and N-H or O-H containing compounds. It is a powerful tool for the synthesis of aryl amines, amides, and ethers.

While the Chan-Lam reaction is well-established for coupling arylboronic acids with amines, its application to aliphatic amines is considered less developed. chemrxiv.org Research in this area has highlighted that the coupling of primary alkyl amines with boronic acid derivatives can be challenging, with some studies reporting that primary alkyl amines are unreactive under certain conditions. chemrxiv.org The reaction involving this compound would involve the nucleophilic primary amine at the C-3 position. Given the current state of the field, the direct Chan-Lam coupling of this compound with arylboronic acids to form biaryl compounds is not a routinely established procedure and would likely require significant optimization or the development of novel catalytic systems to overcome the lower reactivity of the alkyl amine substrate. chemrxiv.org

Stereoselective Reactions and Diastereoselectivity

The rigid bicyclic structure of the tropane core makes stereoselectivity a critical consideration in its functionalization. The synthesis of this compound itself is a prime example of a highly diastereoselective process.

The kinetic-controlled reduction of the precursor, N-Boc-3-tropinone, via catalytic reductive amination, overwhelmingly favors the formation of the endo amine. researchgate.netgoogleapis.com This stereochemical outcome is significant because the endo isomer is often the desired building block for specific biologically active molecules, even though the corresponding exo alcohol (pseudotropine) is the thermodynamically more stable product in the reduction of the parent tropinone. oup.com The catalyst directs the approach of the hydrogen source from the less sterically hindered exo face of the intermediate imine, resulting in the formation of the endo amino group. This method provides a reliable and high-yield pathway to the specific diastereomer needed for further synthetic applications, achieving an isomer ratio of over 99:1 (endo:exo). googleapis.com

| Reaction Type | Precursor | Reagents | Major Product | Key Finding | Source |

|---|---|---|---|---|---|

| Catalytic Reductive Amination | N-Boc-3-tropinone | Pd/C, Ammonium Formate | This compound | High diastereoselectivity (>99:1 endo:exo ratio). | scispace.comgoogleapis.com |

| Hydride Reduction | Tropinone | Diisobutylaluminum Hydride (DIBAL-H) | Tropine (B42219) (endo-alcohol) | Highly selective for the endo-alcohol (95% yield, 97:3 endo:exo). | oup.com |

| Hydride Reduction | Tropinone | NaBH₄ or LiAlH₄ | Mixture of Tropine and Pseudotropine | Kinetically controlled reduction yields mixtures, often favoring the exo-alcohol. | oup.com |

Compatibility with Aqueous Chemistries for Bioconjugation

Bioconjugation involves the covalent linking of molecules, often a small molecule to a protein or other biomolecule, typically performed in aqueous buffer systems. google.com The utility of a building block like this compound in this field depends on its stability and reactivity in water.

The tropane scaffold is stable under a variety of aqueous conditions. The synthesis of this compound itself can be performed in mixed solvent systems containing water, such as aqueous methanol, demonstrating the robustness of the core structure. researchgate.net

For bioconjugation applications, the primary amine at the C-3 position is the key functional handle. While the Boc protecting group is in place, this amine is shielded. However, after deprotection under acidic conditions, the resulting primary amine is a potent nucleophile available for conjugation. This primary amine can be targeted using standard aqueous amine-coupling chemistries. google.com For example, it can be acylated by amine-reactive reagents like N-hydroxysuccinimide (NHS) esters or coupled to aldehydes or ketones on a target biomolecule via reductive amination. The rigid, three-dimensional structure of the tropane moiety can serve as a unique, non-aromatic scaffold to present pharmacophores or linkers in a defined spatial orientation.

Applications of N Boc Endo 3 Aminotropane in Organic Synthesis and Medicinal Chemistry

N-Boc-endo-3-aminotropane as a Versatile Building Block for Complex Molecules

The 8-azabicyclo[3.2.1]octane core, commonly known as the tropane (B1204802) skeleton, is a recurring motif in a wide array of natural products and pharmaceutically active compounds. nih.gov this compound serves as a readily available and synthetically tractable starting material for accessing this privileged scaffold. The Boc group provides temporary protection of the tertiary amine, preventing its interference in reactions targeting other parts of the molecule, while the endo-amino group offers a reactive handle for extensive functionalization. This dual functionality makes it an ideal precursor for building diverse and complex molecules.

Nitrogen-containing heterocycles are fundamental structural elements in a vast number of pharmaceuticals, agrochemicals, and natural products. The this compound structure is itself a complex nitrogen-containing heterocycle, and it serves as a platform for the synthesis of even more elaborate heterocyclic systems. The primary amino group at the 3-position can be transformed into various functionalities, such as amides, ureas, or sulfonamides. These groups can then participate in intramolecular cyclization reactions to form new rings fused to the tropane core. For instance, reaction of the amino group with bifunctional reagents can lead to the formation of pyrimidine, pyrazole, or other heterocyclic rings appended to the 8-azabicyclo[3.2.1]octane framework, thereby generating novel chemical entities with potential biological applications.

The tropane skeleton is the defining feature of a large class of natural products known as tropane alkaloids, which exhibit a broad spectrum of physiological effects. nih.gov Many of these alkaloids and their synthetic derivatives are medicinally significant. The biosynthesis of tropane alkaloids begins with amino acids and proceeds through the key intermediate tropinone. nih.gov Synthetic strategies often mimic this approach, and this compound provides a valuable starting point for accessing these compounds. The endo-amino group can be chemically converted to the 3α-hydroxyl group (tropine) or the 3β-hydroxyl group (pseudotropine), which are the characteristic alcohol components of many important alkaloids. nih.gov

This compound is a strategic precursor for the synthesis of analogues of well-known tropane alkaloids like atropine (B194438) and cocaine. For atropine analogues, the endo-amino group can be hydrolyzed and stereochemically converted to the 3α-hydroxyl of tropine (B42219), which can then be esterified with tropic acid or its derivatives. For cocaine analogues, the core structure can be elaborated to introduce the characteristic 2β-carboxymethyl and 3β-benzoyloxy groups. nih.gov

The synthesis of novel N-substituted analogues is also facilitated by this building block. The Boc group on the bridgehead nitrogen can be removed to yield the secondary amine (a nortropane derivative), which is then available for alkylation or acylation. nih.gov This allows for the introduction of various substituents on the nitrogen atom, a common strategy for modulating the pharmacological profile of cocaine analogues to study their binding affinity at the cocaine receptor. nih.gov

Preparation of Pharmaceutically Important Alkaloids and Derivatives

Design and Synthesis of Tropane-Derived Receptor Ligands

The rigid conformation of the tropane scaffold makes it an excellent template for designing ligands with high specificity for various biological receptors. By attaching different pharmacophoric elements to the tropane core, chemists can orient functional groups in precise three-dimensional arrangements to achieve optimal interactions with a target receptor's binding site.

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, making it a prime target for antiretroviral therapy. mdpi.comnih.gov Maraviroc, the only FDA-approved CCR5 antagonist, features a tropane moiety, highlighting the importance of this scaffold in designing potent inhibitors. nih.gov

Medicinal chemistry efforts have utilized tropane derivatives to develop novel CCR5 antagonists with improved properties. nih.govnih.gov In one structure-based design campaign, a series of 21 novel tropane derivatives were synthesized and evaluated for their anti-HIV-1 activity. nih.gov Starting from a tropane core, researchers systematically modified substituents to optimize receptor binding and pharmacokinetic properties. This work led to the discovery of compounds with potent inhibitory activity against a wide range of HIV-1 strains, comparable or superior to Maraviroc. nih.gov These compounds also demonstrated improved oral bioavailability in rat models, marking them as promising candidates for further development. nih.gov The synthesis of these antagonists often involves coupling the amino group of an aminotropane derivative with other molecular fragments to assemble the final pharmacophore. nih.gov

The serotonin (B10506) 4 (5-HT4) receptor is involved in regulating gastrointestinal motility and cognitive functions, making it an important target for treating conditions like irritable bowel syndrome and Alzheimer's disease. nih.gov The design of ligands for 5-HT4 receptors often relies on specific pharmacophore models that include a basic nitrogen atom and an aromatic system, connected by a flexible linker. researchgate.net

The tropane skeleton provides the requisite basic nitrogen and a rigid framework to which other necessary structural features can be attached. Tropisetron, an established serotonin receptor antagonist used as an antiemetic, possesses a tropane core, demonstrating the utility of this scaffold in targeting serotonin receptors. nih.gov While Tropisetron is primarily a 5-HT3 antagonist, its structure illustrates the principle of using the tropane skeleton for this receptor family. By modifying the ester group and other substituents on the tropane ring of a precursor like this compound, it is possible to design novel compounds with tailored selectivity and activity (agonist or antagonist) for the 5-HT4 receptor subtype. The endo-amino group can be acylated with substituted benzoic acids or other aromatic moieties known to confer 5-HT4 affinity, leading to the development of new therapeutic agents. nih.gov

Use in the Synthesis of JAK Inhibitors

The synthesis of Janus kinase (JAK) inhibitors is a significant area of pharmaceutical research, targeting autoimmune diseases such as rheumatoid arthritis. researchgate.net A prominent example of a JAK inhibitor is Tofacitinib, which functions by inhibiting JAK1 and JAK3 with some activity against JAK2. nih.gov

A review of the established synthetic routes for Tofacitinib reveals that its core structure is based on a substituted piperidine (B6355638) ring, not a tropane scaffold. unl.pt The key intermediates in Tofacitinib synthesis are chiral 3,4-disubstituted piperidines. tandfonline.com For instance, a common precursor is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, which is coupled with a pyrrolo[2,3-d]pyrimidine core. unl.ptgoogle.com

Therefore, while this compound is a valuable building block in medicinal chemistry, it is not a direct precursor in the widely reported syntheses of piperidine-based JAK inhibitors like Tofacitinib. The structural difference between the bicyclic tropane system and the monocyclic piperidine core of Tofacitinib dictates separate synthetic pathways.

Table 1: Comparison of Core Scaffolds

| Feature | This compound | Tofacitinib Intermediate |

|---|---|---|

| Core Structure | Bicyclic [3.2.1] octane (B31449) (Tropane) | Monocyclic (Piperidine) |

| Chemical Name | tert-butyl (3-endo)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine |

| Application | General medicinal chemistry scaffold | Specific precursor for Tofacitinib |

Role in Combinatorial Library Development

This compound and related tropane scaffolds are highly valuable in the construction of combinatorial libraries for drug discovery. whiterose.ac.ukresearchgate.net Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules, which can then be screened for biological activity against various therapeutic targets. nih.gov

The rigid, three-dimensional structure of the tropane skeleton provides a fixed orientation for appended functional groups, which is a desirable feature in library design. By using the amino group at the 3-position as a point of diversification, chemists can introduce a wide array of substituents. The Boc-protected nitrogen at the 8-position can also be deprotected and functionalized, offering another site for variation.

This systematic modification allows for the exploration of the chemical space around the tropane core to identify compounds with optimal binding to biological targets. researchgate.netnih.gov A unified synthetic approach using tropane-related scaffolds has been used to generate libraries that have yielded inhibitors of Hedgehog signaling and compounds with activity against P. falciparum. whiterose.ac.uknih.gov

Table 2: Example of a Combinatorial Library Design Using a Tropane Scaffold

| Scaffold Position | Variable Group (R) | Potential Functional Groups |

|---|---|---|

| C-3 Amino Group | R¹ (e.g., via acylation) | Alkyl chains, Aryl groups, Heterocycles |

| N-8 Position | R² (after Boc deprotection) | Alkyl groups, Benzyl groups, Acyl groups |

Advanced Medicinal Chemistry Applications

The tropane alkaloid skeleton is a "privileged structure" in medicinal chemistry, found in over 20 active pharmaceutical substances. nih.govresearchgate.net These compounds have a broad range of applications, including as mydriatics, antiemetics, antispasmodics, and anesthetics. bris.ac.uk

This compound serves as a crucial synthetic building block for creating novel derivatives inspired by these natural products. biosynth.com Its protected amino functionality allows for precise chemical manipulation, enabling medicinal chemists to design new molecules with tailored pharmacological profiles. The versatility of the amino group allows it to undergo reactions such as nucleophilic substitution and addition, reacting with alkyl halides, acid chlorides, and sulfonyl chlorides to form a diverse range of new compounds. biosynth.com

The development of synthetic derivatives from tropane-based intermediates is aimed at improving the efficacy and selectivity of existing drugs or discovering new therapeutic agents altogether. researchgate.net The rigid tropane framework provides a robust platform for structure-activity relationship (SAR) studies, helping to elucidate the structural requirements for specific biological activities.

Computational and Structural Studies

Conformational Analysis of Tropane (B1204802) Derivatives

The tropane skeleton, a bicyclic [3.2.1] octane (B31449) system, is the core structure of N-Boc-endo-3-aminotropane. Its conformational landscape has been a subject of significant research.

Detailed research findings indicate that the piperidine (B6355638) ring within the tropane structure predominantly adopts a chair conformation. This has been confirmed through a combination of proton resonance spectroscopy and dipole moment measurements. In this stable conformation, the N-methyl group, a common feature in many natural tropane alkaloids, tends to occupy an equatorial position. However, the introduction of substituents on the tropane ring can influence this conformational preference. For instance, a substituent at the 3α-position is known to cause considerable deformation of the ring structure.

The stereochemistry of the nitrogen substituent is a critical determinant of the pharmacological properties of tropane derivatives. Computational and NMR spectroscopic studies have been employed to elucidate the N-methyl stereochemistry in various tropane and granatane derivatives. These studies have revealed that for certain biological activities, the N-methyl group in an axial conformation is considered to be the key pharmacophore. This highlights the importance of conformational analysis in understanding the molecular basis of the bioactivity of this class of compounds.

Table 1: Conformational Preferences of Tropane Derivatives

| Feature | Predominant Conformation/Orientation | Method of Determination |

|---|---|---|

| Piperidine Ring | Chair | Proton Resonance Spectroscopy, Dipole Moment Measurements |

| N-Methyl Group | Equatorial | Proton Resonance Spectroscopy, Dipole Moment Measurements |

Crystallographic Studies of this compound and Related Compounds

X-ray crystallography provides definitive information about the solid-state structure of molecules, including precise bond lengths, bond angles, and conformational details. While specific crystallographic data for this compound were not extensively found in the reviewed literature, the technique has been successfully applied to other tropane derivatives, confirming their synthesized structures.

For example, single-crystal X-ray studies have been instrumental in validating the structures of newly synthesized tropane-containing compounds with potential antiproliferative properties. This analytical method provides unambiguous proof of the molecular connectivity and stereochemistry, which is crucial for establishing structure-activity relationships.

Computational Modeling for Bioactive Conformation Studies

Computational modeling has become an indispensable tool for investigating the bioactive conformations of flexible molecules like this compound. These methods allow for the exploration of the conformational space and the identification of low-energy, biologically relevant structures.

Various computational strategies are employed, including the use of software suites that perform conformational sampling to identify structures that are likely to bind to a biological target. Advanced techniques may combine classical molecular dynamics (MD) simulations with high-level quantum mechanical (QM) calculations to provide a more accurate picture of the conformational landscape in solution.

Research in this area has shown that the bioactive conformation of a drug-like molecule is not always its lowest-energy or most populated conformation in solution. However, it is often found within a relatively small energy window (e.g., within 3 kcal/mol) of the global minimum. This suggests that the molecule can readily adopt the necessary conformation for binding without a significant energy penalty. For tropane alkaloids, computational studies have suggested that an N-axial conformation can be important for their interaction with specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new derivatives and for guiding the design of more potent compounds.

QSAR analyses have been applied to various classes of tropane derivatives to understand the structural requirements for different biological activities. For instance, 2D-QSAR models have been developed to describe the antitumor properties of certain tropane-containing compounds against human breast cancer cell lines. sigmaaldrich.com These models help to identify the key molecular descriptors (e.g., electronic, steric, and lipophilic properties) that influence the observed biological activity.

In the context of neuroscience, QSAR and related techniques like Comparative Molecular Field Analysis (CoMFA) have been used to study phenyltropane derivatives that bind to the dopamine (B1211576) transporter (DAT). biosynth.comnih.gov These studies correlate the structural features of the molecules with their binding affinities. While traditional QSAR models can provide useful insights, more advanced 3D-QSAR methods like CoMFA often yield models with higher predictive power by considering the three-dimensional fields surrounding the molecules. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-Boc-endo-3-aminotropane. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework, the connectivity of atoms, and the stereochemistry of the molecule. uobasrah.edu.iqscielo.org.za

In ¹H NMR spectroscopy, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) reveal the electronic environment of each proton and its spatial relationship with neighboring protons. For this compound, characteristic signals include those for the protons on the tropane (B1204802) ring, the amine proton, and the nine equivalent protons of the tert-butyloxycarbonyl (Boc) protecting group, which typically appear as a sharp singlet. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on each unique carbon atom in the molecule. mdpi.com The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their attached atoms. Key signals include those from the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the distinct carbons of the tropane skeleton. mdpi.com The data obtained from these spectroscopic methods are critical for confirming the successful synthesis and structural identity of the compound.

Below is a table summarizing typical NMR data for N-Boc-protected compounds, illustrating the characteristic chemical shifts.

| Nucleus | Functional Group | Typical Chemical Shift (δ) in ppm | Solvent | Reference |

|---|---|---|---|---|

| ¹H | Boc -C(CH₃)₃ | ~1.46 (s, 9H) | CDCl₃ | |

| ¹H | Tropane Ring Protons | ~1.5 - 4.3 (m) | CDCl₃, Methanol-d₄ | |

| ¹³C | Boc -C(CH₃)₃ | ~28.3 | CDCl₃ | mdpi.com |

| ¹³C | Boc -C(CH₃)₃ | ~80.2 | CDCl₃ | |

| ¹³C | Boc C=O | ~154-167 | CDCl₃ | mdpi.com |

| ¹³C | Tropane Ring Carbons | ~23 - 61 | CDCl₃ | mdpi.com |

Chromatographic Techniques for Purity and Isomer Ratio Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for determining the ratio of stereoisomers. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase. researchgate.net

The method's parameters, including the specific column, mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like trifluoroacetic acid), flow rate, and detector wavelength (typically UV detection), are optimized to achieve sharp, well-resolved peaks. nih.govgoogle.com By analyzing the chromatogram, the presence of impurities can be identified and quantified based on their peak areas relative to the main compound peak. This is crucial for quality control in synthetic procedures. For tropane alkaloids, micellar HPLC has also been developed as an effective method for separation and determination. nih.gov

The following table outlines a typical set of conditions for the HPLC analysis of related compounds, which can be adapted for this compound.

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with 0.1% TFA | Elution of the analyte from the column |

| Flow Rate | ~1.0 mL/min | Controls retention time and resolution |

| Detection | UV at ~210-254 nm | Quantification of the compound and impurities |

| Column Temperature | Ambient or controlled (e.g., 30°C) | Ensures reproducible retention times |

Enantiomeric and Topoisomeric Separation Techniques

The tropane skeleton of this compound contains chiral centers, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Distinguishing and separating these enantiomers is critical in many applications. nih.govwvu.edu

Enantiomeric Separation is most commonly achieved using chiral HPLC. yakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. yakhak.orgmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of chiral amines and related compounds. yakhak.orgmdpi.com The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal enantioselectivity. yakhak.org Capillary electrophoresis (CE) is another powerful technique that can be employed for chiral separations of tropane alkaloids. vtt.fi

Topoisomeric Separation refers to the separation of topological isomers, which are molecules that differ in their spatial arrangement due to topological constraints, such as in catenanes or rotaxanes. This type of isomerism is not characteristic of a small, conformationally flexible molecule like this compound. Therefore, techniques for topoisomeric separation are not relevant to its analysis. The primary stereochemical considerations for this compound involve the separation of enantiomers and diastereomers (in cases where multiple chiral centers lead to non-mirror image stereoisomers).

Q & A

Q. How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound for pharmacological applications?

- Methodological Answer : Systematic SAR requires synthesizing analogs with varied substituents (e.g., naphthyl or cyclopentane groups ) and testing against biological targets (e.g., IL-6 aptamers ). Free-Wilson or Hansch analysis correlates structural descriptors (logP, polar surface area) with activity. MD simulations (e.g., GROMACS) predict binding modes to guide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。